molecular formula C19H17N B1628385 5-Ethyl-7-methylbenzo[B]carbazole CAS No. 4133-22-6

5-Ethyl-7-methylbenzo[B]carbazole

Cat. No.: B1628385
CAS No.: 4133-22-6
M. Wt: 259.3 g/mol
InChI Key: QMQBZYPNTIWQGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-7-methylbenzo[B]carbazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure, which can then be further functionalized to obtain the desired carbazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Scientific Research Applications

Chemistry: In chemistry, 5-Ethyl-7-methylbenzo[B]carbazole is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, derivatives of this compound have been studied for their potential as therapeutic agents. These compounds exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: In medicine, this compound and its derivatives are explored for their potential use in drug development. Their ability to interact with biological targets makes them promising candidates for the treatment of various diseases .

Industry: In industry, this compound is used in the production of materials with specific electronic properties. Its good hole-transport ability makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-Ethyl-7-methylbenzo[B]carbazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Properties

IUPAC Name

5-ethyl-7-methylbenzo[b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-3-20-18-10-5-4-9-15(18)17-11-14-8-6-7-13(2)16(14)12-19(17)20/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQBZYPNTIWQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=CC4=CC=CC(=C4C=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563841
Record name 5-Ethyl-7-methyl-5H-benzo[b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4133-22-6
Record name 5-Ethyl-7-methyl-5H-benzo[b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-7-methylbenzo[B]carbazole
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5-Ethyl-7-methylbenzo[B]carbazole
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5-Ethyl-7-methylbenzo[B]carbazole
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5-Ethyl-7-methylbenzo[B]carbazole
Reactant of Route 6
5-Ethyl-7-methylbenzo[B]carbazole

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